molecular formula C14H18N4O3 B2862891 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide CAS No. 2034354-99-7

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide

Cat. No. B2862891
CAS RN: 2034354-99-7
M. Wt: 290.323
InChI Key: KACCQWOVUTWNBG-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide, also known as FDM-1, is a novel small molecule inhibitor that has shown promising results in scientific research. It has been found to have potential therapeutic applications in various diseases, including cancer and inflammatory disorders.

Scientific Research Applications

Antidepressant Synthesis

This compound has been identified as a potential scaffold in the synthesis of antidepressant molecules. The synthesis process often involves metal-catalyzed reactions, which are a significant area of study in medicinal chemistry . The development of novel antidepressants is crucial, especially those with rapid onset, minimal side effects, and enhanced cognitive function. This compound could play a role in creating dual- or multi-target antidepressants.

Antibacterial Activity

Furan derivatives, which form part of the compound’s structure, have been recognized for their antibacterial properties. They are particularly important in the fight against microbial resistance, which is a global issue due to the ineffectiveness of currently available antimicrobial medicines . The inclusion of the furan nucleus in new drugs is a key synthetic strategy in medicinal chemistry.

Anticancer Research

Pyrazole, another component of the compound, is known for its wide range of biological applications, including anticancer activities . The compound’s potential in cancer research lies in its ability to act on various biological pathways that are crucial in the development and progression of cancer.

Anti-inflammatory Applications

The pyrazole moiety is also associated with anti-inflammatory properties. This makes the compound of interest for the development of new anti-inflammatory drugs, which could be beneficial for treating chronic inflammatory diseases .

Antiviral Potential

Indole derivatives, which share a similar structural motif with the compound , have shown significant antiviral activities. This suggests that the compound could be explored for its potential use in developing antiviral therapies, especially given the ongoing need for new treatments against emerging viral infections .

Antidiabetic Effects

The compound’s structure is related to indole derivatives, which have been found to possess antidiabetic activities. This opens up possibilities for the compound to be used in the synthesis of new antidiabetic drugs, which could help manage or treat diabetes more effectively .

Antimalarial Applications

Indole derivatives are also known for their antimalarial properties. Given the structural similarities, the compound could be investigated for its potential use in creating new antimalarial medications, which is crucial for combating malaria, especially in regions where the disease is endemic .

Neuroprotective Properties

Given the compound’s potential role in antidepressant synthesis, it may also possess neuroprotective properties. This could be particularly relevant for the development of treatments for neurodegenerative diseases, where protection and regeneration of neural tissue are key therapeutic goals .

properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c19-14(17-4-7-20-8-5-17)15-2-3-18-10-13(9-16-18)12-1-6-21-11-12/h1,6,9-11H,2-5,7-8H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACCQWOVUTWNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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